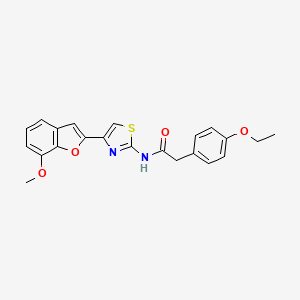

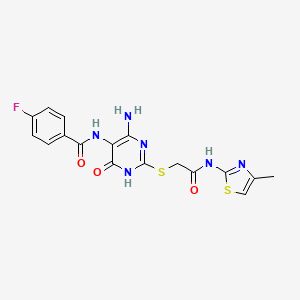

![molecular formula C16H16N6O2 B2364093 2-(2-(2-甲基-8,9-二氢吡唑并[1,5-a]吡啶并[3,4-e]嘧啶-7(6H)-基)-2-氧代乙基)哒嗪-3(2H)-酮 CAS No. 1795303-62-6](/img/structure/B2364093.png)

2-(2-(2-甲基-8,9-二氢吡唑并[1,5-a]吡啶并[3,4-e]嘧啶-7(6H)-基)-2-氧代乙基)哒嗪-3(2H)-酮

货号 B2364093

CAS 编号:

1795303-62-6

分子量: 324.344

InChI 键: KFHIHWAMLOUFFN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

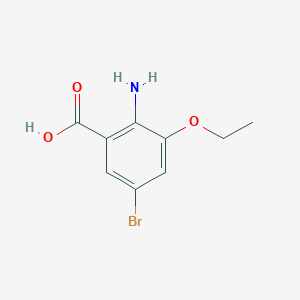

The compound is a complex organic molecule with multiple heterocyclic rings, including a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine ring and a pyridazinone ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .

Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For instance, the pyridazinone ring might be involved in reactions with nucleophiles or bases .科学研究应用

1. Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

- Summary of Application: This research covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results or Outcomes: The advantages and drawbacks of different synthetic strategies are considered .

2. Anticancer Evaluation of Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines

- Summary of Application: This study involves the synthesis, anticancer evaluation, molecular docking, and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors .

- Methods of Application: The starting compound is reacted with each of diketone and β-ketoester, forming pyridopyrazolo[1,5-a]pyrimidines .

- Results or Outcomes: Compounds 7b and 16c have the strongest inhibitory effects on TrKA with IC50 values of 0.064±0.0037 μg/ml and 0.047±0.0027 μg/ml, respectively .

3. Design, synthesis, and anticancer evaluation of 3-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives

- Summary of Application: This study involves the design, synthesis, and anticancer evaluation of 3-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives .

- Methods of Application: The starting compound is reacted with each of diketone and β-ketoester, forming pyridopyrazolo[1,5-a]pyrimidines .

- Results or Outcomes: The compounds showed potent anticancer activity. Compound 7c, the most promising agent, can be absorbed very easily by the gastrointestinal tract with potential BBB permeability .

4. Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

- Summary of Application: This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods of Application: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results or Outcomes: The advantages and drawbacks of different synthetic strategies are considered .

5. Anticancer Evaluation of Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines

- Summary of Application: This study involves the synthesis, anticancer evaluation, molecular docking, and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors .

- Methods of Application: The starting compound is reacted with each of diketone and β-ketoester, forming pyridopyrazolo[1,5-a]pyrimidines .

- Results or Outcomes: Compounds 7b and 16c have the strongest inhibitory effects on TrKA with IC50 values of 0.064±0.0037 μg/ml and 0.047±0.0027 μg/ml, respectively .

属性

IUPAC Name |

2-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c1-11-7-14-17-8-12-9-20(6-4-13(12)22(14)19-11)16(24)10-21-15(23)3-2-5-18-21/h2-3,5,7-8H,4,6,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHIHWAMLOUFFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(CN(CC3)C(=O)CN4C(=O)C=CC=N4)C=NC2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

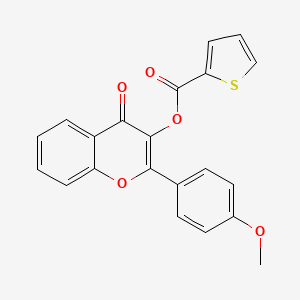

![1-Isopropyl-3-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2364010.png)

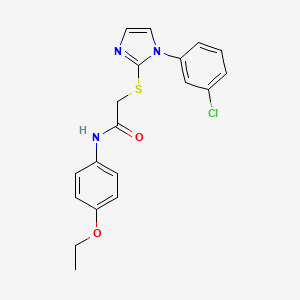

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2364011.png)

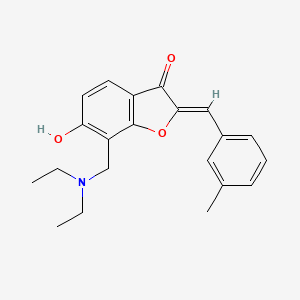

![(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2364012.png)

![ethyl 2-[[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2364033.png)